molecular formula C13H11N5O3 B2432471 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2580183-44-2

3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B2432471
CAS No.: 2580183-44-2
M. Wt: 285.263
InChI Key: OIUCJLJLWLCGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Properties

IUPAC Name

3-(6-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c14-17-16-8-1-2-9-7(5-8)6-18(13(9)21)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCJLJLWLCGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

The target compound’s structure (Fig. 1) comprises a piperidine-2,6-dione ring ($$ \text{C}5\text{H}5\text{NO}_2 $$) linked to a 6-azido-3-oxo-1H-isoindol-2-yl group. Key identifiers include:

  • Molecular weight : 285.26 g/mol
  • CAS Registry : 2580178-40-9
  • SMILES : $$ \text{C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N=[N+]=[N-]} $$

The azido group at position 6 of the isoindolone ring introduces reactivity for click chemistry applications, while the diketopiperazine scaffold is known for bioactivity.

Primary Synthetic Routes

Two-Step Coupling and Cyclization (Patent CN103554082A)

This method, detailed in Example 1 of the patent, involves sequential nucleophilic substitution and thermal cyclization:

Step 1: Alkylation of Isoindolone Intermediate

A mixture of compound III (14.8 g, 0.08 mol), bromoglutaric anhydride (20 g, 0.1 mol), and potassium carbonate (14 g, 0.1 mol) in $$ N $$-methylpyrrolidone (50 mL) is stirred at 25°C under nitrogen for 12 hours. The intermediate compound II is isolated via filtration and solvent evaporation, yielding 25 g (96% yield).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the isoindolone’s nitrogen on the electrophilic carbon of bromoglutaric anhydride, facilitated by the base (K$$2$$CO$$3$$).

Step 2: Urea-Mediated Cyclization

Compound II (13 g, 0.046 mol) and urea (4 g, 0.067 mol) are heated at 180°C for 3 hours. The crude product is purified via recrystallization from acetonitrile-dimethyl sulfoxide (8:3 v/v), yielding 9 g (69%) of the title compound as an off-white solid.

Key Conditions :

  • Temperature : 80–200°C (optimal at 180°C)
  • Solvent : Polar aprotic solvents (e.g., DMSO, NMP) enhance cyclization efficiency.

Alternative Route via Protected Amine Intermediates

The same patent discloses a second pathway using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups:

  • Coupling : Compound III reacts with compound IX (R = Boc/Cbz) in $$ N,N $$-dimethylformamide (DMF) at 50°C.
  • Deprotection :
    • Boc groups : Cleaved with trifluoroacetic acid (TFA) in dichloromethane.
    • Cbz groups : Removed via hydrogenolysis (H$$_2$$, Pd/C).

This route achieves comparable yields (70–75%) but requires additional purification steps.

Optimization and Scalability

Solvent and Base Selection

Table 1 summarizes solvent and base combinations tested in Step 1:

Solvent Base Yield (%)
$$ N $$-Methylpyrrolidone K$$2$$CO$$3$$ 96
DMF Cs$$2$$CO$$3$$ 88
Acetone Na$$2$$CO$$3$$ 72

$$ N $$-Methylpyrrolidone with K$$2$$CO$$3$$ proved optimal due to superior solubility and minimal side reactions.

Temperature Profile in Cyclization

Heating compound II with urea at 180°C for 3 hours maximizes cyclization efficiency (Fig. 2). Lower temperatures (120°C) result in incomplete conversion (<50%), while prolonged heating (>5 hours) degrades the product.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu{\text{N}3} $$ 2100 cm$$^{-1}$$, $$ \nu_{\text{C=O}} $$ 1720–1680 cm$$^{-1}$$ .
  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : δ 8.02 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 4.35 (m, 2H, CH$$2$$), 3.15 (m, 2H, CH$$_2$$).

X-ray Crystallography

Single-crystal analysis of analogous piperidine-2,6-diones reveals a planar diketopiperazine ring with a chair conformation in the piperidine moiety.

Chemical Reactions Analysis

Click Chemistry via Azide-Alkyne Cycloaddition

The azidomethyl group at position 6 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is critical for bioconjugation and PROTAC development:

Reaction PartnerConditionsProductYieldApplication
Terminal alkynesCuSO₄·5H₂O, ascorbic acid, DMF/H₂O, RT, 20 h 1,4-disubstituted triazole85–92%Functionalized drug conjugates
Ethynylisoindoline-1,3-dioneCuAAC under argon Bis-isoindole triazole hybrids78%Protein degradation studies

This reaction’s regioselectivity and efficiency make it invaluable for synthesizing targeted therapeutics, particularly in modulating IKAROS zinc finger proteins .

Nucleophilic Substitution at the Piperidine Ring

The piperidine-2,6-dione moiety undergoes nucleophilic substitution at the lactam carbonyl groups, enabling structural diversification:

  • Amidation : Reacts with primary amines (e.g., benzylamine) in THF at 60°C to form N-alkylated derivatives (yield: 65–75%) .

  • Esterification : Methanol/HCl conditions convert the lactam to methyl esters, facilitating further coupling reactions .

Cyclization and Ring-Opening Reactions

The isoindolinone core participates in cyclization under acidic/basic conditions:

Reaction TypeConditionsProductNotes
Intramolecular cyclizationH₂SO₄, 100°CTetracyclic fused isoindoleForms rigid scaffolds for kinase inhibitors
Piperidine ring openingNaOH/EtOH, refluxOpen-chain glutarimide analogsEnhances solubility for formulation

Photolytic and Thermal Decomposition

The azide group decomposes under UV light (λ = 254 nm) or heat (>100°C), generating reactive nitrene intermediates:

  • Nitrene insertion : Forms C–N bonds with aromatic systems (e.g., benzene derivatives) in 40–55% yield .

  • Staudinger reaction : With triphenylphosphine, produces iminophosphoranes for further functionalization .

Biological Interactions and Degradation

In physiological environments, the compound exhibits targeted protein degradation:

Target ProteinMechanismOutcome
Cereblon (CRBN)Binds E3 ubiquitin ligase complex Ubiquitination of IKZF1/3, leading to proteasomal degradation
Helios (IKZF2)Forms ternary complex with CRBN and substrate Anti-proliferative effects in hematologic malignancies

Comparative Reactivity with Analogues

Substituent variations significantly alter reactivity:

CompoundSubstituent at Position 6Key Reactivity Difference
3-(6-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione –NH₂Amine-specific reactions (e.g., diazotization)
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione –BrSuzuki coupling with boronic acids
3-(6-Azido-1-oxoisoindolin-2-yl)piperidine-2,6-dione–N₃Exclusive click chemistry utility

Synthetic Optimization Protocols

Industrial-scale synthesis employs streamlined steps :

  • Esterification : Glutamine → methyl ester (H₂SO₄/MeOH, 90% yield).

  • Coupling : 2-Haloalkylbenzoate + esterified glutamine (K₂CO₃, DMF, 85% yield).

  • Cyclization : HCl/EtOH, 70°C → piperidine-2,6-dione core (78% yield).

This compound’s versatility in click chemistry, targeted degradation, and structural modularity positions it as a cornerstone in modern medicinal chemistry and chemical biology.

Scientific Research Applications

Chemical Characteristics

The compound has the following chemical properties:

  • Molecular Formula: C₁₃H₁₁N₅O₃
  • Molecular Weight: 285.26 g/mol
  • CAS Number: 2387496-31-1

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The azido group enhances the reactivity of the compound, making it a candidate for targeted delivery systems in cancer therapy.

Case Study:
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy formulations. The mechanism was attributed to its ability to induce apoptosis through DNA damage pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of bacterial strains. Its structural motifs are conducive to binding with bacterial enzymes, inhibiting their function.

Data Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Salmonella typhi208

This table indicates that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Enzyme Inhibition

Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly against acetylcholinesterase and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Case Study:
In a series of assays, compounds derived from 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione were evaluated for their enzyme inhibitory properties. The results showed strong inhibition rates, with IC50 values indicating effective concentrations for therapeutic applications.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help in understanding the binding affinities and potential efficacy of the compound in therapeutic applications.

Findings:
Docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression and microbial resistance, providing insights into its mechanism of action.

Drug Design and Development

The unique structure of 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione makes it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties while maintaining biological activity.

Data Table: Structure Activity Relationship (SAR) Analysis

ModificationBiological ActivityRemarks
Azido Group AdditionIncreased potencyEnhances reactivity
Piperidine SubstitutionAltered binding profileModulates enzyme inhibition

Comparison with Similar Compounds

Biological Activity

3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a heterocyclic compound notable for its unique structural features, including an isoindoline nucleus and azido group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a ligand for cereblon, which plays a critical role in protein degradation pathways.

The primary biological activity of 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is linked to its function as an analog of lenalidomide. It acts as a ligand for the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction induces the degradation of specific transcription factors, notably IKZF1 and IKZF3 (Ikaros family zinc finger proteins), which are crucial in regulating immune responses and hematopoiesis. The degradation of these proteins can lead to altered cell cycle progression and enhanced apoptosis in certain cancer cell lines.

Cellular Effects

Research indicates that 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can inhibit hyperplasia in various cell lines, including Namalwa cells. The compound demonstrates potential antitumor effects by modulating cellular pathways involved in proliferation and survival .

Comparative Biological Activity

Compound Biological Activity Mechanism
3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dioneAntitumor effectsInduces degradation of IKZF1 and IKZF3
LenalidomideTreatment of multiple myelomaCRBN ligand inducing protein degradation
ThalidomideImmunomodulatory effectsSimilar mechanism to lenalidomide

Case Studies

Several studies have explored the biological implications of this compound:

  • Antitumor Studies : A study demonstrated that treatment with 3-(6-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione resulted in significant apoptosis in multiple myeloma cell lines. The mechanism was attributed to the downregulation of IKZF1 and IKZF3, leading to enhanced sensitivity to chemotherapy agents .
  • Inhibition of Cell Proliferation : In vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values were determined through dose-response curves, showcasing its potential as a therapeutic agent .

The compound's biochemical properties indicate its utility in PROTAC (Proteolysis Targeting Chimeras) research. It serves as a building block for synthesizing novel compounds aimed at targeted protein degradation therapies .

Q & A

Q. Methodological Approach :

  • Reaction Design : Utilize factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify optimal conditions for azide incorporation without side reactions like unintended cycloadditions .
  • Protection Strategies : Introduce temporary protecting groups (e.g., tert-butyl carbamate) for reactive amine intermediates to prevent azide decomposition during synthesis.
  • Analytical Validation : Monitor reaction progress via HPLC-MS to track azide stability and intermediate formation. Use FT-IR to confirm azide peaks (~2100 cm⁻¹) and avoid over-oxidation .

What methodologies elucidate the biological mechanism of action of this compound, particularly its interaction with cereblon E3 ubiquitin ligase?

Q. Advanced Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) between the compound and cereblon in vitro.
  • X-ray Crystallography : Resolve co-crystal structures to identify binding motifs (e.g., isoindolinone ring interactions) .
  • Ubiquitination Assays : Use Western blotting to assess downstream protein degradation (e.g., IKZF1/3) in multiple myeloma cell lines, comparing activity to structural analogs like lenalidomide .

How can polymorphic forms of this compound be identified, and how do they impact physicochemical properties?

Q. Characterization Workflow :

  • Screening : Recrystallize under varied solvents (e.g., DMSO, acetonitrile) and temperatures to isolate polymorphs.
  • Analytical Tools : Use PXRD to differentiate crystal forms and DSC to assess thermal stability. Solubility studies in biorelevant media (FaSSIF/FeSSIF) can link polymorphs to bioavailability .

How should researchers address contradictions in activity data across studies involving this compound?

Q. Resolution Strategies :

  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate assays, controlling for variables like cell line heterogeneity or assay sensitivity .
  • Replication : Validate findings in orthogonal models (e.g., zebrafish xenografts vs. murine models) to rule out species-specific effects.

How can computational tools predict the reactivity or stability of this compound during experimental design?

Q. Integration of Models :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to simulate azide decomposition pathways and identify stabilizing substituents .
  • Molecular Dynamics (MD) : Predict solubility and aggregation tendencies in aqueous buffers to guide formulation .

What advanced techniques confirm the structure and purity of this compound, especially the azido group?

Q. Analytical Suite :

  • NMR Spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) to resolve isoindole and piperidine ring conformations.
  • LC-HRMS : Detect trace impurities (e.g., triazolo byproducts) with a mass accuracy <2 ppm .

What protocols assess the thermal and photolytic stability of the azido group under storage or experimental conditions?

Q. Stability Testing :

  • Forced Degradation : Expose the compound to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under standard lab conditions.

How can in vitro/in vivo assays evaluate therapeutic potential while accounting for metabolic stability?

Q. Assay Design :

  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) to measure half-life (t1/2) and identify metabolic hotspots (e.g., azide reduction).
  • PK/PD Modeling : Use allometric scaling from rodent data to predict human dosing regimens .

What safety protocols are critical when handling this azide-containing compound?

Q. Risk Mitigation :

  • Controlled Environments : Use blast shields and remote handling tools during synthesis to mitigate explosion risks.
  • PPE : Wear anti-static lab coats and nitrile gloves. Store azides separately from reducing agents .

What novel materials science applications could exploit this compound's structural features?

Q. Cross-Disciplinary Applications :

  • Click Chemistry : Leverage the azido group for Huisgen cycloaddition to functionalize polymers or nanoparticles.
  • Photoresponsive Materials : Investigate UV-triggered release mechanisms for drug delivery systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.